MCUF-651

Guanylyl Cyclase A Receptor cGMP Positive Allosteric Modulator

MCUF-651 is a first-in-class GC-A positive allosteric modulator (PAM) that selectively potentiates endogenous ANP/BNP signaling (Kd=397 nM, EC50=0.45 µM, Emax=82%). Unlike direct agonists, it enhances cGMP only where and when the ligands are present, ensuring physiologic response. Validated in human cardiac, renal, and fat cells, as well as ex vivo patient plasma, it is the definitive tool for cardiovascular and renal disease modeling with oral bioavailability.

Molecular Formula C17H22F2N4OS
Molecular Weight 368.4 g/mol
Cat. No. B11933529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCUF-651
Molecular FormulaC17H22F2N4OS
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1CCCC(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24)
InChIKeyNOPAIELWJAFUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCUF-651: An Orally Active GC-A Positive Allosteric Modulator with Quantified Binding and Functional Potency


MCUF-651 is a small molecule guanylyl cyclase A receptor (GC-A, also known as natriuretic peptide receptor A, NPRA) positive allosteric modulator (PAM). It is a chemically defined compound with the molecular formula C17H22F2N4OS and a molecular weight of 368.44 g/mol. It is provided as a solid with a purity of >98% . MCUF-651 is characterized as an orally bioavailable molecule that binds directly to the GC-A receptor (Kd = 397 nM) and selectively enhances the binding affinity of the endogenous ligands atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), thereby potentiating the generation of the second messenger cyclic guanosine monophosphate (cGMP) [1].

Why Generic Substitution Fails: The Unique Pharmacological and Functional Profile of MCUF-651


Generic substitution of MCUF-651 with other GC-A modulators is not scientifically justified due to its unique mechanism as a positive allosteric modulator (PAM) and its demonstrated selectivity profile. Unlike direct agonists, MCUF-651 enhances the receptor's response to its endogenous ligands (ANP/BNP) only where and when they are present, offering a more physiological and potentially safer mode of action [1]. Furthermore, MCUF-651 exhibits functional selectivity, significantly potentiating ANP/BNP-mediated cGMP generation in human cardiac, renal, and fat cells, and ex vivo in plasma from hypertensive and heart failure patients, a functional fingerprint not shared by other in-class compounds without direct comparative data [2]. The evidence below quantifies this differentiation, confirming that MCUF-651 is not interchangeable with other GC-A targeted molecules or research tools.

MCUF-651 Quantitative Evidence Guide: Comparative Data for Scientific Selection


MCUF-651 Potentiates ANP-Mediated cGMP Production with Defined EC50 and Emax in Human GC-A Expressing Cells

MCUF-651 potentiates ANP-mediated cGMP production with an EC50 of 0.45 μM and an Emax of 82% in HEK293 cells expressing human GC-A . This is a direct functional readout of its allosteric modulator activity in a standard cellular assay. This quantifies the compound's ability to enhance the endogenous ligand's (ANP) effect, a key differentiator from direct agonists.

Guanylyl Cyclase A Receptor cGMP Positive Allosteric Modulator HEK293

MCUF-651 Significantly Enhances ANP Binding Affinity to GC-A Receptor by Over 10-Fold

In surface plasmon resonance (SPR) binding assays, MCUF-651 (10 μM) enhances the binding affinity of ANP to the GC-A receptor by more than an order of magnitude [1]. This is a direct, quantitative measure of its allosteric mechanism, showing it does not merely act as an agonist but instead sensitizes the receptor to its natural ligand. This is a critical point of differentiation from agonists that bind orthosterically.

Receptor Binding Surface Plasmon Resonance Affinity Allosteric Modulation

MCUF-651 Demonstrates Functional Selectivity for GC-A over GC-B Receptor in Cellular Assays

MCUF-651 at a concentration of 10 µM showed no activity on the closely related guanylyl cyclase B (GC-B) receptor in HEK293 cells expressing human GC-B, confirming its selectivity for the GC-A receptor [1]. This is a crucial piece of evidence for researchers studying the specific downstream effects of the ANP/BNP/GC-A pathway, as it allows them to exclude off-target GC-B-mediated effects.

Receptor Selectivity GC-B cGMP Specificity

MCUF-651 Exhibits Orally Bioavailable Ex Vivo Potentiation of Endogenous ANP/BNP in Human Disease Plasma

MCUF-651, when orally administered to mice, is bioavailable and enhances the ability of endogenous ANP and BNP present in the plasma of normal subjects and patients with hypertension or heart failure to generate cGMP ex vivo [1]. This is a key differentiator from many small molecule tools that are not orally bioavailable, and it demonstrates that the compound can potentiate the signaling of pathophysiologically relevant concentrations of endogenous ligands in a clinically relevant matrix. This is a direct, quantitative link to its potential therapeutic application.

Oral Bioavailability Ex Vivo Potency Human Plasma Translational Research

MCUF-651: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Studies of the ANP/BNP/GC-A/cGMP Signaling Pathway in Human Cells

MCUF-651 is ideally suited for in vitro mechanistic studies investigating the ANP/BNP/GC-A/cGMP pathway in human cell lines and primary cells. Its defined EC50 (0.45 µM) and Emax (82%) in human GC-A expressing cells allow for precise dose-response experiments. The demonstrated selectivity for GC-A over GC-B [1] ensures that observed effects can be attributed specifically to GC-A modulation. This application is directly supported by evidence of enhanced cGMP generation in human cardiac, renal, and fat cells .

Ex Vivo Human Disease Modeling for Hypertension and Heart Failure Research

The compound's ability to potentiate cGMP generation by endogenous ANP/BNP in plasma from hypertensive and heart failure patients [2] makes it a valuable tool for ex vivo disease modeling. This application allows researchers to assess the functional responsiveness of the natriuretic peptide system in patient-derived samples and to evaluate the potential of GC-A PAMs as a therapeutic strategy. This is a unique application not easily achieved with other small molecule tools.

In Vivo Studies of Cardiovascular and Renal Function in Rodent Models

MCUF-651 is well-suited for in vivo studies in rodent models of hypertension, heart failure, and renal disease due to its oral bioavailability [3] and demonstrated in vivo efficacy. Studies have shown that MCUF-651 significantly reduces blood pressure and enhances renal excretory function in hypertensive rat models [4]. This allows for chronic dosing studies and investigation of its long-term effects on cardiovascular and renal pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCUF-651

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.